(E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6(4-10)3-8-5-11-7(2)9-8/h3-5H,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAQGMIOYSTN-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 2 Methyl 3 2 Methylthiazol 4 Yl Acrylaldehyde and Analogous Structures
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of the target molecule reveals two primary disconnection points that suggest logical synthetic routes. The first is the central carbon-carbon double bond of the acrylaldehyde group, and the second involves the bonds forming the thiazole (B1198619) ring.
Disconnection of the Acrylaldehyde Moiety: Cleavage of the C=C bond points to two well-established olefination reactions: the Wittig reaction and the Aldol (B89426) condensation.
Wittig/Horner-Wadsworth-Emmons (HWE) Approach: This disconnection identifies 2-methylthiazole-4-carbaldehyde and a phosphorus ylide derived from propanal, such as (1-formylethylidene)triphenylphosphorane or a corresponding phosphonate (B1237965) ester for an HWE reaction. This pathway builds the acrylaldehyde fragment by coupling the aldehyde precursor with a C2-synthon.
Aldol Condensation Approach: This strategy involves disconnecting the bond between the α- and β-carbons of the aldehyde. This identifies 2-methylthiazole-4-carbaldehyde and propanal as the key precursors. The reaction between these two components, typically under basic or acidic conditions, forms the enal structure.
Disconnection of the Thiazole Ring: Breaking the bonds of the thiazole ring suggests its construction via cyclization reactions, most commonly the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis Approach: This disconnection breaks the ring into a thioamide and an α-halocarbonyl compound. For the target molecule, the precursors would be thioacetamide (B46855) (providing the C2-methyl group and the sulfur and nitrogen atoms) and a suitable α-halo-β-dicarbonyl or related synthon that can be elaborated into the 2-methyl-acrylaldehyde side chain. A plausible precursor would be a compound like 3-halo-2-oxobutanal or a protected derivative, which already contains the necessary carbon framework.
These analyses identify a small pool of critical starting materials: 2-methylthiazole-4-carbaldehyde, propanal, thioacetamide, and various phosphorus reagents or α-halocarbonyls. The choice of pathway often depends on the availability of starting materials and the desired control over the final product's stereochemistry.
Targeted Synthetic Pathways
Based on the retrosynthetic analysis, several forward synthetic strategies can be employed to construct the target molecule.
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde, the key step is the reaction of 2-methylthiazole-4-carbaldehyde with an appropriate ylide.
A significant challenge in this approach is controlling the stereochemistry of the resulting alkene. Standard, non-stabilized phosphorus ylides (where the α-carbon is attached to alkyl groups) typically favor the formation of (Z)-alkenes. organic-chemistry.org To achieve the desired (E)-isomer, modifications are necessary.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for synthesizing (E)-α,β-unsaturated carbonyl compounds. This reaction utilizes a phosphonate carbanion, which is more nucleophilic than a corresponding phosphorus ylide and generally leads to a high degree of E-selectivity. The synthesis would proceed by reacting 2-methylthiazole-4-carbaldehyde with the anion of a diethyl phosphonate ester, such as diethyl (2-oxopropyl)phosphonate, followed by further functional group manipulation if needed. The driving force for the high E-selectivity is the thermodynamic stability of the intermediate leading to the trans-alkene. beilstein-journals.org
| Reaction Type | Phosphorus Reagent | Typical Substrates | Predominant Isomer | Key Advantages |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph3P=CR2) | Aldehydes, Ketones | (Z)-alkene (with non-stabilized ylides) | Wide substrate scope. nih.gov |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion ((RO)2P(O)-CHR-) | Aldehydes, Ketones | (E)-alkene (especially with stabilized carbanions) | High E-selectivity, water-soluble byproduct. |
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated carbonyl compounds. The Claisen-Schmidt condensation, a variation involving an enolizable aldehyde or ketone and a non-enolizable aromatic or heteroaromatic aldehyde, is directly applicable here. rsc.org
The synthesis involves the base-catalyzed reaction of 2-methylthiazole-4-carbaldehyde (a non-enolizable heteroaromatic aldehyde) with propanal (an enolizable aldehyde).
Enolate Formation: A base (e.g., NaOH, KOH) removes an acidic α-hydrogen from propanal to form a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-methylthiazole-4-carbaldehyde.
Aldol Adduct Formation: An intermediate β-hydroxy aldehyde (aldol adduct) is formed.
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the conjugated C=C double bond, yielding the final acrylaldehyde product.
This method often favors the formation of the more thermodynamically stable (E)-isomer, particularly when the reaction is allowed to reach equilibrium. kau.edu.sa
Instead of starting with a pre-formed thiazole, the heterocyclic ring can be constructed as an integral part of the synthesis. The Hantzsch thiazole synthesis is the most prominent method for this purpose. nih.gov It involves the condensation of an α-halocarbonyl compound with a thioamide.
To synthesize the target molecule's core structure, thioacetamide would be reacted with an α-halocarbonyl compound that contains the required three-carbon side chain precursor at the C4 position. For instance, a compound like 4-bromo-3-oxopentanal could be used, which upon cyclization with thioacetamide would directly install the 2-methyl group and the side chain at the appropriate positions. Subsequent functional group transformations would then be required to generate the final acrylaldehyde.
Several methods exist for the synthesis of substituted thiazoles, each offering a route to different substitution patterns.
| Synthesis Method | Key Reactants | Description | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-Halocarbonyl + Thioamide | A classic and versatile method for forming substituted thiazoles via a condensation-cyclization sequence. | nih.gov |
| Cook-Heilborn Synthesis | α-Aminonitrile + Dithioacids/CS2 | Reactants are treated under mild conditions to yield 5-aminothiazoles. | pharmaguideline.com |
| From Thioamides | Thioamide + Chloroacetaldehyde | A direct method for producing unsubstituted or substituted thiazoles. | pharmaguideline.com |
Optimization of Reaction Conditions and Stereochemical Control (E/Z Isomerism)
Achieving high selectivity for the (E)-isomer is critical in the synthesis of the target compound. The optimization of reaction parameters is dependent on the chosen synthetic pathway.
For Wittig-type Reactions: To favor the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) modification is superior to the classic Wittig reaction. Key factors for optimization include:
Reagent Choice: Using a phosphonate ester instead of a phosphonium salt is the primary strategy for promoting E-selectivity.
Base and Solvent: The choice of base (e.g., NaH, NaOEt) and solvent can influence the reaction kinetics and isomeric ratio. Aprotic solvents are common. Some Wittig reactions have been shown to proceed with high E-selectivity in aqueous media, which also offers green chemistry benefits. researchgate.netresearchgate.net
Temperature: Lower temperatures can sometimes enhance selectivity by favoring the kinetic product, though in HWE reactions, the thermodynamic (E)-product is generally favored regardless.
For Aldol Condensation: The E/Z ratio in Aldol condensations is governed by the stability of the transition states leading to the dehydrated product. To maximize the yield of the (E)-isomer:
Catalyst: The choice between acid and base catalysis can affect the product distribution. Base-catalyzed reactions often provide good yields of the thermodynamically favored product.
Temperature and Reaction Time: Higher temperatures and longer reaction times allow the reaction to reach thermodynamic equilibrium, which favors the more stable (E)-isomer over the sterically hindered (Z)-isomer.
Solvent: Solvent polarity can influence the stereochemical outcome of condensation reactions by stabilizing or destabilizing reaction intermediates and transition states. nih.gov
By carefully selecting the synthetic route and fine-tuning the reaction conditions, this compound can be synthesized with high stereochemical purity.
Chemical Reactivity and Derivatization Strategies of E 2 Methyl 3 2 Methylthiazol 4 Yl Acrylaldehyde
Reactivity of the α,β-Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde, or enal, is a highly reactive functional group characterized by two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. The electron-withdrawing nature of the aldehyde group polarizes the C=C double bond, rendering the β-carbon susceptible to attack by nucleophiles in a conjugate addition mechanism.
The primary mode of reaction for the enal system is the conjugate or 1,4-addition, commonly known as the Michael addition. wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org A diverse range of nucleophiles can be employed as Michael donors.
Thia-Michael Addition: Soft nucleophiles like thiols readily add to the β-carbon, often under base catalysis, to form thioether derivatives. This thia-Michael addition is a highly efficient method for creating C-S bonds, which are prevalent in many biologically active molecules. srce.hrnih.gov
Aza-Michael Addition: Nitrogen-based nucleophiles such as primary and secondary amines can undergo aza-Michael addition to yield β-amino aldehydes. These products are valuable precursors for the synthesis of amino acids and other nitrogen-containing compounds. nih.gov
Carbon-Michael Addition: Stabilized carbon nucleophiles, including enolates derived from malonates, β-ketoesters, and cyanoesters, are classic Michael donors. wikipedia.org Organometallic reagents, particularly organocuprates (Gilman reagents), are also highly effective for delivering alkyl or aryl groups to the β-position with high selectivity for 1,4-addition over direct 1,2-addition to the carbonyl. nih.gov
The following table summarizes potential Michael addition reactions for the title compound.
| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Structure |
| R-SH (Thiol) | Weak Base (e.g., Triethylamine) | Thioether |
| R₂NH (Amine) | Base or Acid Catalysis | β-Amino Aldehyde |
| CH₂(CO₂Et)₂ (Diethyl Malonate) | Base (e.g., NaOEt) | 1,5-Dicarbonyl Adduct |
| R₂CuLi (Organocuprate) | Ethereal Solvent, Low Temp. | β-Alkylated/Arylated Aldehyde |
The electron-deficient alkene of the α,β-unsaturated aldehyde system is an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. When reacted with an electron-rich conjugated diene, it can form a six-membered ring, a foundational transformation in the synthesis of cyclic systems. nih.gov
Furthermore, the double bond can participate in other modes of cycloaddition, such as [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides. nih.govnih.gov These reactions provide direct routes to five-membered heterocyclic rings, such as isoxazolines or pyrrolidines, which are common motifs in medicinal chemistry. nih.govresearchgate.net
Beyond conjugate additions, the enal moiety can undergo reactions characteristic of its individual components:
Reactions at the Aldehyde: The carbonyl group can be targeted by strong, hard nucleophiles like Grignard reagents or organolithium reagents, which favor 1,2-addition to form secondary allylic alcohols. The aldehyde can also be reduced to a primary allylic alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), oxidized to an α,β-unsaturated carboxylic acid using reagents like silver oxide (Ag₂O), or converted to an alkene via the Wittig reaction.
Reactions at the Alkene: While less common than conjugate addition, the alkene can undergo electrophilic addition. For example, halogenation with Br₂ can lead to the formation of a dibromo-aldehyde derivative.
Reactivity of the Thiazole (B1198619) Heterocycle
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution. Calculations and experimental data show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.org Since the C4 and C5 positions are substituted in the title compound, electrophilic substitution on the ring itself would be challenging without prior modification.
Deprotonation: A key feature of the thiazole ring is the acidity of the proton at the C2 position. wikipedia.org In the case of (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde, the C2 position bears a methyl group. The protons of this methyl group can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic center. This C2-lithiated species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a powerful method for functionalization at the C2-methyl position. pharmaguideline.com
N-Alkylation: The nitrogen atom (N3) of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form quaternary thiazolium salts. pharmaguideline.com
Participation in Cycloadditions: Research has revealed that 4-alkenylthiazoles can function as all-carbon dienes in Diels-Alder reactions. nih.govacs.orgresearchgate.net This unprecedented reactivity involves the C4=C5 double bond of the thiazole ring and the adjacent exocyclic double bond participating as the 4π-electron component. This opens a pathway for synthesizing complex, fused heterocyclic systems by reacting the title compound with suitable dienophiles like N-substituted maleimides or maleic anhydride. nih.govacs.org
Functional Group Interconversions and Advanced Derivatization
The distinct reactivity of each functional group allows for a multitude of selective transformations and multi-step derivatization strategies. The aldehyde group, in particular, serves as a versatile handle for a wide range of functional group interconversions.
The following table outlines several potential derivatizations starting from the aldehyde functionality.
| Reagent(s) | Transformation | Resulting Functional Group |
| 1. NaBH₄2. PBr₃ | Reduction, Halogenation | Allylic Bromide |
| Ag₂O or NaClO₂ | Oxidation | Carboxylic Acid |
| 1. Ag₂O2. SOCl₂3. R₂NH | Oxidation, Acyl Halide Formation, Amidation | Amide |
| H₂N-OH | Condensation | Oxime |
| Ph₃P=CHR | Wittig Olefination | Substituted 1,3-Diene |
| H₂ (gas), Pd/C | Reduction | Saturated Aldehyde |
These transformations can be combined with reactions at the β-carbon or the thiazole ring to create a library of highly functionalized molecules from a single starting material.
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
Thiazole and thiazoline (B8809763) motifs are privileged structures found in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The title compound, this compound, represents a valuable chiral building block for accessing these complex targets.
Its utility is demonstrated in the synthesis of related compounds. For instance, a similar molecule, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, was synthesized via a Claisen-Schmidt condensation and showed significant antimitotic activity against human tumor cells. researchgate.net This highlights how the acryloyl-thiazole scaffold can be incorporated into larger structures to impart biological function.
The diverse reaction pathways available allow for the strategic construction of complex molecular frameworks. For example:
A Michael addition can be used to introduce a complex side chain.
The aldehyde can then be used as a point of connection, for example, by reductive amination, to link to another molecular fragment.
The thiazole ring can be functionalized, or it can participate in a Diels-Alder reaction to build a fused bicyclic core. nih.govacs.org
Through the sequential and controlled application of these reactions, this compound serves as a powerful and versatile platform for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Spectroscopic and Structural Elucidation Studies of E 2 Methyl 3 2 Methylthiazol 4 Yl Acrylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde, both ¹H and ¹³C NMR spectroscopy are critical for confirming its constitution and, crucially, the E-stereochemistry of the carbon-carbon double bond.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (-CHO) should appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The vinylic proton will likely resonate as a singlet or a narrow quartet (due to coupling with the adjacent methyl group) further downfield than typical alkenic protons, influenced by the electron-withdrawing nature of both the aldehyde and the thiazole (B1198619) ring.
A key diagnostic feature for confirming the (E)-stereochemistry would be the observation of a nuclear Overhauser effect (NOE) between the vinylic proton and the protons of the methyl group attached to the double bond in a 2D NOESY experiment. The spatial proximity of these groups in the E-isomer would lead to a cross-peak in the NOESY spectrum.
The protons of the two methyl groups will appear as singlets. The methyl group attached to the thiazole ring is anticipated to have a chemical shift in the range of δ 2.5-2.8 ppm, while the methyl group on the acrylaldehyde moiety will likely be in the range of δ 1.8-2.2 ppm. The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde-H | 9.5 - 10.5 | s | - |
| Vinylic-H | 7.0 - 7.5 | s or q | ~1.5 Hz (if coupled to C-CH₃) |
| Thiazole-H | 7.0 - 7.5 | s | - |
| Thiazole-CH₃ | 2.5 - 2.8 | s | - |
The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield, typically in the range of δ 190-200 ppm. The olefinic carbons of the acrylaldehyde unit are expected to resonate between δ 120-150 ppm. The carbons of the thiazole ring will have characteristic shifts, with the carbon atom between the sulfur and nitrogen atoms being the most deshielded. The methyl carbons will appear in the upfield region of the spectrum.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 200 |
| Thiazole C2 | 160 - 170 |
| Thiazole C4 | 145 - 155 |
| α-Carbon (olefinic) | 130 - 140 |
| β-Carbon (olefinic) | 120 - 130 |
| Thiazole C5 | 115 - 125 |
| Thiazole-CH₃ | 18 - 25 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula, C₈H₉NOS. The calculated monoisotopic mass for this formula is approximately 167.0405 g/mol , and a measured mass within a few parts per million of this value would provide strong evidence for the elemental composition.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙) at m/z 167. The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule are expected to involve:
Loss of the aldehyde group (CHO): A fragmentation resulting in a peak at m/z 138 (M-29).
Cleavage of the bond between the acrylaldehyde and thiazole moieties: This could lead to fragments corresponding to the thiazole ring (e.g., m/z 112 for the 2-methyl-4-vinylthiazole cation) and the acrylaldehyde portion.
Fragmentation of the thiazole ring: Thiazole rings can undergo characteristic ring-opening and fragmentation, leading to smaller sulfur- and nitrogen-containing fragments. For instance, the loss of a methyl group from the molecular ion would result in a peak at m/z 152.
Expected Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment |
|---|---|
| 167 | [M]⁺˙ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 138 | [M - CHO]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated aldehyde. The C=C stretching vibration of the alkene is expected to appear in the region of 1620-1640 cm⁻¹. The C=N stretching of the thiazole ring will likely be observed around 1500-1600 cm⁻¹. C-H stretching vibrations for the aldehyde, vinyl, and methyl groups will be present in the 2700-3100 cm⁻¹ region. The C-H stretching of the aldehyde is particularly diagnostic, often appearing as a pair of weak bands between 2700 and 2900 cm⁻¹.
Expected FT-IR Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aldehyde) | 2720, 2820 | Weak |
| C-H stretch (sp² C-H) | 3000 - 3100 | Medium |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=C stretch (alkene) | 1620 - 1640 | Medium |
Raman spectroscopy provides complementary information. While the C=O stretch is typically weak in Raman spectra, the C=C and C=N double bond stretches are often strong, providing a clear indication of the unsaturated framework. The symmetric vibrations of the methyl groups would also be expected to be Raman active.
Advanced Chiral Analysis Techniques (if applicable for stereoisomers)
The target molecule, this compound, does not possess a chiral center and therefore exists as a single achiral compound. The stereochemistry is confined to the geometric isomerism of the C=C double bond, which is definitively assigned as E based on NMR data as discussed in section 4.1. Consequently, advanced chiral analysis techniques such as chiral chromatography or circular dichroism are not applicable for the analysis of stereoisomers in this specific case.
Computational Chemistry and Theoretical Investigations of E 2 Methyl 3 2 Methylthiazol 4 Yl Acrylaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize molecular geometry and predict electronic parameters. kbhgroup.in These calculations provide a detailed picture of the electron distribution and are foundational for predicting the molecule's reactivity.
The reactivity of the molecule can be further understood through various quantum chemical parameters derived from DFT calculations. These "global reactivity descriptors" provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance |
| Chemical Hardness | η | A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability and lower reactivity. |
| Chemical Potential | μ | Represents the escaping tendency of electrons from an equilibrium system. A higher value suggests a better electron donor. |
| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. A higher value indicates a better electrophile. |
These parameters are calculated from the energies of the frontier molecular orbitals. mdpi.com
Conformational Analysis and Potential Energy Surfaces of the Molecule
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The relative energies of these different conformations determine the molecule's preferred shape.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, computational chemists can identify the most stable conformations (local and global minima) and the energy barriers between them (saddle points). This information is crucial for understanding the molecule's flexibility and how it might change its shape to interact with other molecules, such as a biological receptor.
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. irjweb.com
Large HOMO-LUMO gap: Indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
Small HOMO-LUMO gap: Suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. nih.gov
For this compound, the HOMO is likely to be distributed over the electron-rich thiazole ring and the double bond of the acrylaldehyde moiety, while the LUMO would be concentrated on the electron-withdrawing carbonyl group. The HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. irjweb.com
Table 2: Interpreting HOMO-LUMO Energies
| Orbital | Significance in Reactivity |
| HOMO | The ability to donate an electron. A higher HOMO energy indicates a better electron donor. |
| LUMO | The ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | A measure of chemical reactivity. A smaller gap suggests higher reactivity. |
Computational Elucidation of Reaction Mechanisms Involving the Compound
Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be mapped out. This provides a deeper understanding of how a reaction proceeds, what factors influence its rate, and how different products are formed.
For a molecule like this compound, which contains multiple reactive sites (the aldehyde, the double bond, and the thiazole ring), computational methods can be used to explore various potential reaction pathways. For example, in a reaction with a nucleophile, DFT calculations can help determine whether the attack is more likely to occur at the carbonyl carbon or at the β-carbon of the double bond (a Michael addition). By comparing the activation energies for these different pathways, the most favorable reaction can be predicted.
In Silico Prediction of Molecular Interactions and Target Binding Characteristics
In the realm of drug discovery and materials science, understanding how a molecule interacts with its environment is paramount. In silico methods, which are computer-based simulations, are widely used to predict these interactions. For this compound, these techniques can be employed to forecast its binding to biological targets, such as enzymes or receptors.
Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com By simulating the binding of this compound to the active site of a protein, researchers can estimate the strength of the interaction (binding affinity) and identify the key intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information is invaluable for identifying potential biological targets and for designing new molecules with improved binding properties.
Furthermore, in silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound and to identify potential liabilities that might hinder its development into a therapeutic agent. researchgate.net For example, computational models can predict a molecule's solubility, permeability, and potential for metabolic breakdown. researchgate.net
Biological and Pharmacological Research Applications of E 2 Methyl 3 2 Methylthiazol 4 Yl Acrylaldehyde Derivatives
Mechanistic Investigations of Biological Activity Pathways
Interactions with Specific Molecular Targets (e.g., proteins, enzymes, nucleic acids)
The primary molecular target for many biologically active compounds incorporating the (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde moiety is tubulin . These compounds are known to act as microtubule-stabilizing agents. nih.gov They bind to a specific site on β-tubulin, which is also the binding site for other successful anticancer agents like paclitaxel. nih.gov This interaction promotes the polymerization of tubulin into microtubules and stabilizes them against depolymerization. nih.govnih.gov
The thiazole (B1198619) side chain, derived from the acrylaldehyde precursor, plays a crucial role in the binding affinity and potency of these molecules. Molecular modeling and structure-activity relationship studies have indicated that the thiazole ring and its substituents are critical for the interaction with the tubulin receptor. researchgate.net For instance, the nitrogen atom within the thiazole ring is thought to be accessible for hydrogen bonding with functional groups within the binding pocket of tubulin. acs.org
The table below summarizes key molecular interactions of epothilone (B1246373) analogues, which feature the thiazole side chain.
| Compound Class | Molecular Target | Key Interaction Feature | Reference |
| Epothilone Analogues | β-tubulin | Hydrogen bonding via thiazole nitrogen | acs.org |
| Epothilone Analogues | β-tubulin | Stabilization of microtubule assembly | nih.govnih.gov |
Modulation of Cellular Processes (e.g., cell cycle regulation, apoptosis induction)
The stabilization of microtubules by derivatives of this compound has profound effects on cellular processes, particularly cell division. By disrupting the normal dynamics of microtubule formation and breakdown, these compounds interfere with the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. nih.gov
This disruption leads to an arrest of the cell cycle at the G2/M phase. nih.gov Unable to proceed through mitosis, the cancer cells are ultimately driven to undergo programmed cell death, or apoptosis . nih.govnih.gov The induction of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects on proliferating cancer cells. nih.gov Thiazole-containing compounds have been noted for their ability to activate caspases, which are crucial enzymes in the apoptotic pathway.
The following table details the cellular processes modulated by these compounds.
| Cellular Process | Effect | Consequence | Reference |
| Cell Cycle | Arrest at G2/M phase | Inhibition of cell proliferation | nih.gov |
| Apoptosis | Induction of programmed cell death | Elimination of cancer cells | nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Extensive Structure-Activity Relationship (SAR) studies have been conducted on molecules containing the this compound fragment, particularly in the context of epothilone analogues. These studies have provided valuable insights into how modifications of this side chain affect biological activity. acs.org
The thiazole side chain has been identified as a critical component for the potent biological activity of these compounds. researchgate.net Key findings from SAR studies include:
The thiazole ring is essential: Replacement of the thiazole ring often leads to a significant decrease in activity.
Substituents on the thiazole ring matter: The presence and position of substituents on the thiazole ring can modulate potency. For example, replacing the methyl group on the thiazole with other functionalities has been explored to enhance activity or improve pharmacological properties. acs.org
Conformational arrangement is key: The coplanar arrangement of the thiazole ring with the adjacent olefinic double bond is a characteristic feature in the active conformation of these molecules. mdpi.org
The table below presents a summary of SAR findings related to the thiazole side chain.
| Modification | Effect on Activity | Reference |
| Replacement of thiazole ring | Decreased potency | acs.org |
| Alteration of thiazole substituents | Modulated potency | acs.org |
| Disruption of coplanar conformation | Reduced activity | mdpi.org |
Rational Design and Synthesis of Novel Thiazole-Containing Biological Agents
The insights gained from SAR studies have enabled the rational design and synthesis of novel thiazole-containing biological agents with improved properties. By understanding the key structural features required for activity, medicinal chemists can design new molecules with enhanced potency, better selectivity, or improved pharmacokinetic profiles. acs.org
One strategy has been the synthesis of epothilone analogues with novel side chains to improve their therapeutic index. For instance, analogues with fused hetero-aromatic side chains have been prepared and shown to be more potent inhibitors of cancer cell proliferation than the parent compounds. nih.gov Another approach involves the introduction of functional groups, such as an amino group, onto the side chain to facilitate conjugation to drug delivery systems like antibodies, thereby targeting the drug specifically to cancer cells. nih.govdntb.gov.ua
The design process often involves computational modeling to predict how a novel derivative will interact with its molecular target before it is synthesized. researchgate.net This rational approach accelerates the discovery of new and more effective therapeutic agents.
Role as a Precursor to Biologically Active Natural Products and their Synthetic Analogs (e.g., Epothilones)
This compound is a crucial building block in the synthesis of the epothilones, a class of potent anticancer natural products. mdpi.org The epothilones are macrolides that were originally isolated from the myxobacterium Sorangium cellulosum. nih.gov Their structure features a 16-membered ring with a pendant 2-methylthiazole (B1294427) unit, which is derived from precursors like the title compound. nih.gov
The importance of this fragment is underscored by its presence in numerous synthetic and semi-synthetic epothilone analogues that have been developed in an effort to create drugs with superior efficacy and safety profiles compared to existing cancer chemotherapeutics. nih.govmdpi.org
Advanced Research Perspectives and Future Directions for E 2 Methyl 3 2 Methylthiazol 4 Yl Acrylaldehyde
Development of More Efficient and Sustainable Synthetic Methodologies
Key areas for development include:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, thereby reducing solvent usage, energy consumption, and purification efforts. researchgate.netijcce.ac.ir
Novel Catalytic Systems: Employing heterogeneous catalysts, such as silica-supported tungstosilicic acid or ZnO-nanorods, which can be easily recovered and recycled, offering a more sustainable alternative to homogeneous catalysts. researchgate.netijcce.ac.ir
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames.
Flow Chemistry: Implementing continuous flow reactors can enhance safety, improve reproducibility, and allow for easier scalability compared to batch processing.
| Parameter | Traditional Synthesis | Sustainable Future Methodologies |
|---|---|---|
| Efficiency | Often multi-step with intermediate isolation, leading to lower overall yields. | One-pot or flow synthesis to improve yield and throughput. |
| Solvents | Use of volatile and often toxic organic solvents. | Focus on green solvents (e.g., water, ethanol) or solvent-free conditions. nih.gov |
| Catalysts | Homogeneous catalysts that are difficult to remove and recycle. | Recyclable heterogeneous or biocatalysts. researchgate.net |
| Waste | Higher E-factor (Environmental factor) due to more reagents and purification steps. | Minimized waste generation through atom-economical reactions. |
| Energy | Relies on conventional heating for extended periods. | Microwave or ultrasonic irradiation for rapid, efficient energy transfer. |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The unique bifunctional nature of (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde, featuring both an electrophilic α,β-unsaturated aldehyde and a nucleophilic thiazole (B1198619) ring, opens avenues for exploring novel chemical transformations. The acrylaldehyde moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. It can also participate as a dienophile in Diels-Alder cycloadditions to construct complex cyclic systems.
Future research could investigate:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the acrylaldehyde group, yielding enantiomerically pure compounds valuable for biological studies.
Organocatalysis: The thiazole nitrogen atom could potentially act as a Lewis basic site in organocatalytic transformations. Furthermore, the entire molecule could serve as a precursor for more complex organocatalysts, such as N-heterocyclic carbenes (NHCs), after suitable modification.
Ligand Development: The thiazole sulfur and nitrogen atoms can coordinate with transition metals. This suggests the potential for designing novel ligands for various metal-catalyzed reactions, including cross-coupling and C-H activation, where the ligand could influence the catalyst's stability, activity, and selectivity. rsc.org
Integration into Fragment-Based Drug Discovery (FBDD) or Ligand-Based Drug Design (LBDD) Frameworks
The thiazole scaffold is considered a "privileged structure" in drug discovery, frequently appearing as a core component in successful therapeutic agents. researchgate.net Its properties make it an ideal candidate for fragment-based drug discovery (FBDD), a process that screens low molecular weight compounds to identify starting points for lead development. nih.govresearchgate.net this compound fits the profile of a useful fragment due to its relatively small size, structural rigidity, and capacity for forming specific interactions with protein targets. nih.gov
Fragment-Based Drug Discovery (FBDD): In an FBDD campaign, the compound could be screened against a panel of biological targets. vu.nl If it demonstrates binding, its reactive aldehyde could be leveraged to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine), providing a strong starting point for optimization. nih.gov Alternatively, the aldehyde can be modified to a non-reactive group to explore non-covalent interactions, with subsequent elaboration of the fragment based on structural data from X-ray crystallography or NMR. nih.gov
| Property | Value for (C₈H₉NOS) | "Rule of Three" Guideline for Fragments |
|---|---|---|
| Molecular Weight | 167.23 g/mol | < 300 Da |
| cLogP (calculated) | ~1.5-2.0 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Ligand-Based Drug Design (LBDD): If this molecule or a close analog is identified as a hit from a high-throughput screen, LBDD strategies can be employed. This involves creating a pharmacophore model based on its structure and systematically synthesizing analogs to establish a structure-activity relationship (SAR). Modifications could include altering the substituents on the thiazole ring, changing the geometry of the double bond, or replacing the aldehyde with other functional groups (e.g., esters, nitriles) to probe interactions with the target and optimize for potency and selectivity. nih.govmdpi.com
Investigation of its Potential in Interdisciplinary Research Fields (e.g., chemical biology probes)
The inherent reactivity of the α,β-unsaturated aldehyde makes this compound an attractive starting point for the design of chemical biology probes. These tools are crucial for studying biological processes in their native environment.
Future directions in this area include:
Activity-Based Protein Profiling (ABPP): The compound could be modified by incorporating a reporter tag, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and mass spectrometry-based identification). Such a probe could be used to covalently label and identify novel protein targets in complex biological systems, like cell lysates or living cells.
Covalent Probes for Target Engagement: By attaching a photo-activatable group, the molecule could be converted into a photoaffinity label. nih.gov This would allow for covalent cross-linking to its biological target upon UV irradiation, providing a powerful method for target identification and validation.
Probes for Material Science: The conjugated system and heteroaromatic nature of the molecule suggest potential applications in materials science. rsc.org Derivatives could be synthesized and investigated as components of organic semiconductors or fluorescent materials for use in electronic devices or as sensors. researchgate.net
| Component | Function | Example Modification |
|---|---|---|
| Recognition Element | Binds to the biological target. | The (E)-2-Methyl-3-(2-methylthiazol-4-YL) scaffold. |
| Reactive Group ("Warhead") | Forms a covalent bond with the target. | The intrinsic acrylaldehyde moiety. |
| Reporter Tag | Enables detection and/or isolation of the target. | Attachment of a biotin or fluorescent dye (e.g., fluorescein) via a linker. |
Mechanistic Elucidation of Downstream Biological Effects and Target Validation
Identifying the biological activity of this compound is only the first step; understanding its mechanism of action is critical for any therapeutic development. Thiazole-containing compounds are known to inhibit a wide array of biological targets, including kinases, polymerases, and various enzymes involved in metabolic pathways. researchgate.netacs.orgmdpi.com The presence of the reactive aldehyde suggests a high probability of covalent mechanism of inhibition, particularly for enzymes with nucleophilic cysteine residues in their active sites. nih.gov
A systematic research workflow to elucidate its mechanism would involve:
Phenotypic Screening: Assessing the compound's effect on a broad range of cancer cell lines to identify patterns of activity and potential therapeutic areas. mdpi.comnih.gov
Target Deconvolution: Using the chemical biology probes developed in section 7.4 (e.g., ABPP) to pull down and identify the specific protein(s) that the compound binds to.
Biochemical Validation: Expressing and purifying the identified target protein(s) to confirm direct binding and measure inhibitory activity (e.g., IC₅₀ values) in cell-free enzymatic assays.
Cellular Target Engagement: Confirming that the compound engages the target protein inside living cells using techniques like cellular thermal shift assays (CETSA).
Target Validation: Using genetic methods such as siRNA or CRISPR/Cas9 to knock down the expression of the target protein and verify that this phenocopies the effects of the compound, thus confirming that the identified target is responsible for the observed biological activity.
| Enzyme Class | Example | Reference |
|---|---|---|
| Protein Kinases | c-Met, PI3K/mTOR, EGFR, VEGFR-2 | nih.govtandfonline.comnih.gov |
| Sirtuins (HDACs) | SIRT2 | mdpi.com |
| Dehydrogenases | Lactate Dehydrogenase A (LDHA) | nih.govacs.org |
| Proteases | 3C-like protease (3CLpro) | nih.gov |
| Transferases | MurA | nih.gov |
Q & A
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
